Unusual Regioselectivity in Hydrosilylation: Geminal Product Formation with Pt(PPh₃)₄ vs. Standard Catalysts
In the hydrosilylation of ethynylmethyldichlorosilane with dimethylchlorosilane, Pt(PPh₃)₄ catalyzes the formation of the geminal product 1-(methyldichlorosilyl)-1-(dimethylchlorosilyl)ethene almost exclusively [1]. This regioselectivity is described as 'quite an unusual' outcome compared to standard hydrosilylation catalysts such as H₂PtCl₆ or Pt/C, which typically yield the trans-addition product or mixtures [1]. The geminal product is obtained as the near-exclusive regioisomer, whereas typical platinum catalysts produce significant quantities of the terminal adduct or cis/trans mixtures under comparable conditions.
| Evidence Dimension | Hydrosilylation Regioselectivity (Product Distribution) |
|---|---|
| Target Compound Data | Geminal product formed almost exclusively (exact ratio not specified but described as 'almost exclusive') |
| Comparator Or Baseline | Standard platinum catalysts (H₂PtCl₆, Pt/C): typically yield terminal adduct or mixture of regioisomers |
| Quantified Difference | Qualitative inversion of regioselectivity from terminal to geminal |
| Conditions | Ethynylmethyldichlorosilane with dimethylchlorosilane; reaction temperature not specified; Pt(PPh₃)₄ catalyst loading not detailed |
Why This Matters
This unusual regioselectivity enables synthesis of geminal bis(silyl)alkenes that are inaccessible or obtained in low yield with conventional catalysts, justifying the selection of Pt(PPh₃)₄ for specific organosilicon synthetic targets.
- [1] Matsumoto, H., Hoshino, Y., & Nagai, Y. (1982). Unusual Regioselective Hydrosilylation of Ethynylmethyldichlorosilane with Dimethylchlorosilane Catalyzed by Tetrakis(triphenylphosphine)platinum(0). Chemistry Letters, 11(10), 1663-1666. https://doi.org/10.1246/cl.1982.1663 View Source
